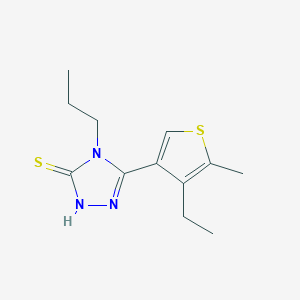

5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

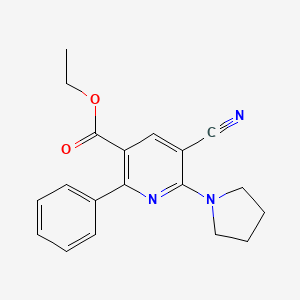

5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (EMTTPT) is an organosulfur compound with a unique structure and properties. It is a member of the triazole family and is composed of two sulfur atoms and three nitrogen atoms. EMTTPT has been studied extensively in the last few decades due to its interesting properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, such as those synthesized from isonicotinic acid hydrazide, exhibit significant antimicrobial activities. This includes the study of compounds like 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol, which have shown good or moderate antimicrobial activity against various strains (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Cancer Cell Growth Inhibition

The derivatives of 1,2,4-triazole-3-thiol have been studied for their effects on cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer. Specific compounds in this category have been identified as potential antimetastatic candidates due to their selectivity towards cancer cells and ability to inhibit cancer cell migration (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Corrosion Inhibition

Benzimidazole derivatives of 1,2,4-triazole-3-thiol, including similar structures, have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These studies show that such compounds can significantly increase the inhibition efficiency, thus protecting metal surfaces from corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

Oxidative Stress Reduction

Triazole derivatives have been investigated for their potential to ameliorate oxidative stress induced by substances like ethanol in animal models. Some specific compounds in this group have shown effective prevention of peroxidative injury in liver and brain tissues, suggesting their potential as protective agents against oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).

Anti-Inflammatory Properties

Some 1,2,4-triazole derivatives have been synthesized and tested for their anti-inflammatory properties. Research in this area indicates that certain compounds within this chemical group can exhibit significant anti-inflammatory activity, making them potential candidates for further pharmaceutical development (Arustamyan, Margaryan, Aghekyan, Panosyan, Muradyan, & Tumajyan, 2021).

Eigenschaften

IUPAC Name |

3-(4-ethyl-5-methylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S2/c1-4-6-15-11(13-14-12(15)16)10-7-17-8(3)9(10)5-2/h7H,4-6H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPDVPGWNXUDIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CSC(=C2CC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-7-ethyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2474329.png)

![1-[7a-(Pyrrolidine-1-carbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2474330.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2474332.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2474335.png)

![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride](/img/structure/B2474339.png)

![2,6-Diazaspiro[3.5]nonan-5-one hydrochloride](/img/structure/B2474342.png)

![3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2474344.png)

![3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2474346.png)